1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone
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Overview
Description
1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-6-chlorobenzaldehyde with hydrazine hydrate to form the indazole core, followed by acetylation to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1H-Indazole: A parent compound with a simpler structure.
2H-Indazole: Another isomer with different biological properties.
1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanone: A structurally related compound with antimicrobial potential
Uniqueness: 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone stands out due to its unique combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1010102-86-9 |
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Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-(4-amino-6-chloroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H8ClN3O/c1-5(14)13-9-3-6(10)2-8(11)7(9)4-12-13/h2-4H,11H2,1H3 |
InChI Key |
XXWYSAWLGMKPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC(=CC(=C2C=N1)N)Cl |
Origin of Product |
United States |
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